molecular formula C18H23N5O4 B2871279 4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034353-09-6

4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2871279
CAS No.: 2034353-09-6
M. Wt: 373.413
InChI Key: XGTGJUGOHUOTDW-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide (CAS 2034353-09-6) is a complex synthetic compound with a molecular formula of C18H23N5O4 and a molecular weight of 373.41 g/mol . This molecule is of significant interest in medicinal chemistry and drug discovery research due to its unique hybrid structure that incorporates multiple pharmacophoric elements. It features a furan-substituted pyrazole ring system linked via an ethyl chain to a 2,3-dioxopiperazine-1-carboxamide group. This specific molecular architecture, particularly the dioxopiperazine moiety, is commonly investigated for its potential biological activity and ability to interact with various enzymatic targets. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a core structure for developing novel protease inhibitors or kinase inhibitors. The compound has a Topological Polar Surface Area (TPSA) of approximately 101 Ų, which is a critical parameter in predicting cell permeability and drug-likeness according to established models . This product is provided for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-ethyl-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-4-21-9-10-22(17(25)16(21)24)18(26)19-7-8-23-13(3)15(12(2)20-23)14-6-5-11-27-14/h5-6,11H,4,7-10H2,1-3H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTGJUGOHUOTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCCN2C(=C(C(=N2)C)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-ethyl-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C16H18N4O3
  • Molecular Weight : 302.34 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies have indicated that compounds containing pyrazole moieties exhibit significant anticancer properties. For instance, derivatives related to pyrazole have shown cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and HT-29 (colon cancer) with IC50 values ranging from 150 to 300 µg/mL .
  • Antimicrobial Activity
    • The compound has demonstrated broad-spectrum antimicrobial activity. In vitro assays have shown it to be effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 2.50 to 20 µg/mL .
  • Anti-inflammatory Effects
    • The anti-inflammatory potential of this compound is supported by studies showing significant inhibition of pro-inflammatory cytokines in cell cultures. The stabilization of human red blood cell membranes was observed with percentages ranging from 86.70% to 99.25% in various assays .
  • Antioxidant Activity
    • The compound has also been assessed for its antioxidant properties using DPPH radical scavenging assays, showing scavenging percentages between 84.16% and 90.52% for structurally similar compounds .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cytotoxic Mechanism : The anticancer activity is likely mediated through the induction of apoptosis in cancer cells, which may involve the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanism : The antimicrobial activity may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
  • Anti-inflammatory Mechanism : This may occur through the inhibition of cyclooxygenase (COX) enzymes or by blocking the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway.

Case Studies and Research Findings

Several studies have explored the biological activities associated with similar compounds:

StudyCompoundActivityIC50/MIC Values
Pyrazole DerivativeAnticancerIC50 = 193.93 µg/mL (A549)
Benzofuran-PyrazoleAntimicrobialMIC = 9.80 µM (E. coli DNA gyrase B inhibition)
Various Pyrazole CompoundsAntioxidantDPPH Scavenging = 90.52%

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Melting Point (°C) Notable Features / Applications
Target Compound Pyrazole + Dioxopiperazine 4-(Furan-2-yl), 3,5-dimethyl, ethyl-carboxamide linkage Not Reported Not Reported Potential kinase inhibition or protease targeting
Example 53 () Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromen-4-one, isopropylbenzamide 589.1 (M+1) 175–178 Kinase inhibitor candidate (e.g., EGFR/VEGFR)
Compound 4g () Pyrazolone + Tetrazole Coumarin-3-yl, benzodiazepine, phenyl Not Reported Not Reported Anticancer or antimicrobial applications
Example from (Intermediate 27 derivative) Chromen-4-one + Pyrazole Fluoro-substituted aryl groups, sulfonamide ~550–600 (estimated) Not Reported High-throughput screening for oncology

Pharmacological and Physicochemical Properties

  • Solubility and Bioavailability : The target compound’s dioxopiperazine moiety may enhance solubility compared to purely aromatic analogs (e.g., Example 53). However, the furan ring could reduce metabolic stability relative to fluorinated derivatives .
  • Activity Trends : Pyrazole derivatives with electron-withdrawing groups (e.g., fluoro in Example 53) often exhibit enhanced kinase inhibition. The target compound’s lack of fluorine substituents may limit potency but reduce toxicity risks .

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